molecular formula C27H24O5 B2644526 methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate CAS No. 690680-16-1

methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate

Cat. No.: B2644526
CAS No.: 690680-16-1
M. Wt: 428.484
InChI Key: ZNGJOBWYZFJIPE-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group, dimethyl substitutions, and a chromen-2-one moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with acetic anhydride to form the chromen-2-one structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing new therapeutic agents.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

  • 4-methyl-7-hydroxycoumarin
  • 7-ethoxy-4-methylcoumarin
  • 3-benzyl-4-methylcoumarin

Uniqueness

Methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate stands out due to its specific substitutions and the presence of both benzyl and dimethyl groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-[(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O5/c1-17-13-23(31-16-20-9-11-21(12-10-20)26(28)30-3)25-18(2)22(27(29)32-24(25)14-17)15-19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGJOBWYZFJIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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